molecular formula C16H15N7O5S B10941992 methyl 2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

methyl 2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10941992
M. Wt: 417.4 g/mol
InChI Key: OJZNAYGVYJNKTN-UHFFFAOYSA-N
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Description

Methyl 2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazole ring, a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, and various functional groups such as methoxy, nitro, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This core structure can be synthesized through cyclization reactions involving appropriate precursors such as thiophene derivatives and triazole intermediates.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite, or iron powder with acetic acid.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Methyl 2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid.

    Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole-3-thiol.

    Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Compounds with similar core structures, such as thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylic acid.

The uniqueness of this compound lies in its combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15N7O5S

Molecular Weight

417.4 g/mol

IUPAC Name

methyl 4-[1-(3-methoxy-4-nitropyrazol-1-yl)ethyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C16H15N7O5S/c1-7-10-13-18-12(8(2)21-5-9(23(25)26)14(20-21)27-3)19-22(13)6-17-15(10)29-11(7)16(24)28-4/h5-6,8H,1-4H3

InChI Key

OJZNAYGVYJNKTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C(C)N4C=C(C(=N4)OC)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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